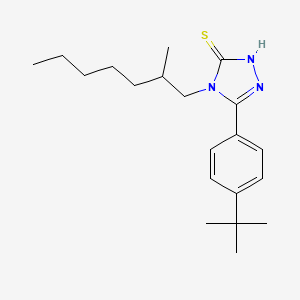

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with an appropriate electrophile.

Attachment of the Methylheptyl Chain: This can be done through a nucleophilic substitution reaction where the triazole derivative is reacted with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylphenyl group, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that derivatives of triazole compounds, including 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol, exhibit substantial antibacterial and antifungal activities. For instance, research has demonstrated that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Mechanisms of Action

The antimicrobial efficacy is often attributed to the ability of triazoles to interfere with the synthesis of essential biomolecules in pathogens. Molecular docking studies have highlighted the strong binding affinity of these compounds to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activities of triazole thiol derivatives against multiple microorganisms. The results showed that certain derivatives exhibited inhibition zones significantly larger than standard antibiotics, indicating their potential as effective antimicrobial agents .

Agricultural Applications

Fungicides

Triazoles are widely recognized in agriculture for their fungicidal properties. The compound can be utilized as a fungicide to control various plant pathogens, contributing to increased crop yields and quality. The mode of action typically involves inhibiting sterol biosynthesis in fungi, which is crucial for their growth and reproduction.

Research Findings

Research on triazole derivatives has indicated their effectiveness against common agricultural pathogens. The incorporation of this compound into fungicidal formulations could enhance the spectrum of activity against resistant fungal strains .

Materials Science

Luminescent Properties

Recent studies have explored the luminescent properties of triazole derivatives, including this compound. These properties make them suitable for applications in optoelectronic devices and sensors. The unique structural characteristics of triazoles allow for tunable luminescence based on their chemical environment .

Potential Applications

The potential applications in materials science include:

- Organic Light Emitting Diodes (OLEDs) : Utilizing the luminescent properties for light-emitting applications.

- Sensors : Developing chemical sensors that can detect specific analytes based on luminescent changes.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against bacteria and fungi; potential as a novel antibiotic candidate |

| Agricultural Use | Fungicidal properties; effective against plant pathogens |

| Materials Science | Luminescent properties for use in OLEDs and sensors |

Mécanisme D'action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the tert-butylphenyl and methylheptyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

5-Phenyl-1,2,4-triazole-3-thiol: A simpler analog with similar reactivity but lacking the tert-butyl and methylheptyl groups.

4-(2-Methylheptyl)-1,2,4-triazole-3-thiol: Another analog with a different substitution pattern, affecting its chemical and biological properties.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, while the methylheptyl chain provides additional hydrophobic interactions, making it a versatile compound for various applications.

Activité Biologique

5-(4-tert-butylphenyl)-4-(2-methylheptyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound exhibits unique structural properties that contribute to its biological efficacy, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C20H31N3S

- Molecular Weight : 345.55 g/mol

- CAS Number : 748776-70-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to enzymes and receptors. The tert-butylphenyl and methylheptyl groups increase lipophilicity, promoting better membrane permeability and interaction with lipid-based environments.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound showed activity against a range of pathogens including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 μg/mL to 125 μg/mL, demonstrating substantial antimicrobial efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. In particular, the compound has been tested against various cancer cell lines such as:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

Results from cytotoxicity assays (e.g., MTT assay) indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. Notably, some compounds demonstrated IC50 values in the low micromolar range against melanoma cells, suggesting promising therapeutic applications .

Structure-Biological Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for enzyme interaction |

| Tert-butyl Group | Enhances lipophilicity and stability |

| Methylheptyl Chain | Increases hydrophobic interactions |

These features contribute to the compound's enhanced stability and bioactivity compared to simpler triazole derivatives .

Study on Antimicrobial Activity

A comprehensive study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activities. The findings indicated that modifications at the sulfur atom did not significantly alter the antimicrobial efficacy across various strains. The most effective compounds were those that retained the core triazole structure while incorporating hydrophobic substituents .

Study on Anticancer Properties

Another research initiative focused on synthesizing hybrid compounds containing the triazole moiety along with various aromatic and heterocyclic fragments. These hybrids were assessed for their antiproliferative properties against multiple cancer cell lines. The study concluded that specific substitutions could lead to enhanced selectivity and potency against cancer cells .

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-4-(2-methylheptyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3S/c1-6-7-8-9-15(2)14-23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(3,4)5/h10-13,15H,6-9,14H2,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWANCKRNUYEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.